4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Scientific Research Applications
Synthesis and Heterocyclic Frameworks
- The compound 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is involved in the synthesis of complex heterocyclic structures. Research shows that similar heterocycles like 5-bromo-1H-pyrrolo[2,3-b]pyridine can be synthesized using Fischer indole cyclization, a method valuable for building frameworks with various substituents from readily available materials (Alekseyev et al., 2015).
Functionalization for Agrochemicals and Materials
- Functionalization studies of related compounds, such as 1H-pyrrolo[2,3-b]pyridine, have been explored to produce compounds with applications in agrochemicals and functional materials. This includes the introduction of amino groups and the conversion of derivatives into podant-type compounds, demonstrating the versatility of this compound's structural class in chemical synthesis (Minakata et al., 1992).
Application in Natural Alkaloid Synthesis
- The compound plays a significant role in synthesizing natural alkaloids. Research involving a similar compound, 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, demonstrates its utility in synthesizing variolin B, a natural alkaloid, through palladium-mediated functionalization (Baeza et al., 2010).
Preparation and Reactivity Studies
- Studies on 1H-pyrrolo[2,3-b]pyridines, similar to the compound , reveal various preparation methods and their reactivity, including nitration, bromination, and reactions with Mannich bases. This research provides insights into the chemical behavior and potential applications of such compounds in various fields (Herbert & Wibberley, 1969).
Intramolecular Cyclopropanation
- In related research, the synthesis of enantiopure cyclopropane derivatives using similar compounds demonstrates the potential for creating biologically active compounds and natural product analogs, a significant area in medicinal chemistry (Orea et al., 2018).
Properties
IUPAC Name |
4-bromo-1-cyclopropyl-3-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIN2/c11-7-3-4-13-10-9(7)8(12)5-14(10)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVORQEUHQAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C(C=CN=C32)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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